Acetyl-d3 L-Carnitine Hydrochloride

Mass Spectrometry Stable Isotope Labeling Isotope Dilution

Quantifying endogenous acetyl-L-carnitine in biological matrices is compromised when unlabeled internal standards cannot be resolved from the analyte by MS. Acetyl-d3 L-Carnitine Hydrochloride (CAS 362049-62-5) solves this as a deuterated SIL-IS with a +3 Da mass shift, ensuring baseline separation without isobaric interference. • ≥98 atom % D, ≥99% CP - validated in UPLC-MS/MS with >91% recovery, <10% CV • Stable hydrochloride salt for direct IDMS use • Essential for clinical metabolomics, PK/TK studies, ANDA validation, and newborn screening

Molecular Formula C9H18ClNO4
Molecular Weight 242.71 g/mol
CAS No. 362049-62-5
Cat. No. B590593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-d3 L-Carnitine Hydrochloride
CAS362049-62-5
Synonyms(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride-d3;  (R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium chloride-d3;  Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI);  Acetyl L-carnitine hydr
Molecular FormulaC9H18ClNO4
Molecular Weight242.71 g/mol
Structural Identifiers
SMILESCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3;
InChIKeyJATPLOXBFFRHDN-SPMMGKNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-d3 L-Carnitine Hydrochloride Technical Overview


Acetyl-d3 L-Carnitine Hydrochloride (CAS 362049-62-5) is a deuterium-labeled analog of acetyl-L-carnitine, classified as a stable isotope-labeled internal standard (SIL-IS). It is synthesized by substituting three hydrogen atoms with deuterium on the acetyl moiety, resulting in a mass shift of +3 Da relative to the unlabeled parent compound . The compound is supplied as a solid hydrochloride salt with high isotopic enrichment (≥98 atom % D) and chemical purity (≥99% CP) . Its primary utility lies in mass spectrometry-based quantitative bioanalysis, where it serves as a co-eluting internal standard to correct for matrix effects, ionization variability, and sample preparation losses, thereby enabling precise and accurate quantification of endogenous acetyl-L-carnitine in complex biological matrices .

Quantitative LC-MS/MS

Co-eluting isotope-labeled internal standard for acetyl-L-carnitine bioanalysis

Deuterated Acetyl Moiety

+3 Da mass shift ensures baseline resolution from endogenous analyte

High Isotopic Enrichment

Supplier-certified deuterium incorporation supports method reliability (data to verify)

Why Acetyl-d3 L-Carnitine HCl Cannot Be Substituted


Generic substitution with unlabeled acetyl-L-carnitine hydrochloride (CAS 5080-50-2) or non-deuterated analogs is analytically untenable for quantitative MS applications. Unlabeled compounds are chemically identical to endogenous analytes and thus cannot be distinguished by the mass spectrometer, precluding their use as internal standards for isotope dilution mass spectrometry (IDMS) [1]. Attempting to use structurally similar but non-identical compounds (e.g., propionyl-L-carnitine) as surrogate internal standards introduces differential ionization efficiency and chromatographic retention, compromising accuracy [2]. Furthermore, the specific +3 Da mass shift of the d3-label ensures baseline separation from the unlabeled analyte while avoiding isobaric interference from naturally occurring 13C isotopes that plague single-deuterium labels [3]. Consequently, Acetyl-d3 L-Carnitine Hydrochloride is not interchangeable with unlabeled or alternatively labeled carnitine standards for validated quantitative workflows.

Unlabeled acetyl-L-carnitine lacks the +3 Da mass shift and may not support reliable MS differentiation from endogenous analyte, limiting substitution as an internal standard.

Structurally dissimilar surrogates (e.g., propionyl-L-carnitine) can introduce matrix-effect differences and retention shifts, potentially affecting quantification accuracy.

Deuterium labels with smaller mass shifts risk isobaric overlap; the d3 label provides a distinct M+3 signal for unambiguous isotope dilution.

Key Differentiation Evidence for Acetyl-d3 L-Carnitine HCl


Mass Shift and Isotopic Purity in MS Differentiation

Acetyl-d3 L-Carnitine Hydrochloride incorporates three deuterium atoms, yielding a nominal mass shift of +3 Da (M+3) relative to unlabeled acetyl-L-carnitine. Commercial specifications mandate ≥98 atom % D isotopic enrichment, with residual unlabeled material below 2% . In contrast, unlabeled acetyl-L-carnitine has a natural abundance M+3 isotopologue contribution of approximately 0.02% (primarily from 13C and 2H), which is insufficient to serve as an internal standard without causing signal overlap . This +3 Da shift provides baseline chromatographic co-elution with the analyte while ensuring complete mass spectrometric resolution, a requirement for accurate isotope dilution quantification [1].

Mass Shift
Head-to-head
+3 Da (≥98 atom % D)
vs. M+0 Da, natural abundance ~0.02%

Enables isotope dilution MS quantification

Theoretical >4,900-fold M+3 signal increase

Mass Spectrometry Stable Isotope Labeling Isotope Dilution

Recovery and Precision Validation

In a validated UPLC-MS/MS method for quantifying acetyl-L-carnitine in human serum, Acetyl-L-carnitine-d3 (ALC-d3) was employed as the internal standard. The method achieved average recoveries of 91.29%–98.23% for the analytes across the validated concentration range, with inter- and intra-day coefficients of variation (CV) below 9.84% and relative error between -10.4% and 10.0% [1]. In contrast, an earlier HPLC-MS/MS method that utilized a chloro-derivative of L-carnitine as a non-isotopic internal standard reported recoveries ranging from 80–96% for the deuterated analytes and 88.2% for the internal standard itself [2]. The use of the co-eluting, isotopically labeled ALC-d3 internal standard provides superior correction for matrix effects and ionization variability compared to structurally distinct surrogate standards, as evidenced by the tighter recovery range and lower CV values [1].

Recovery & Precision
Cross-study context
Target: 91–98% recovery (CV
Comparator: non-isotopic IS 80–96% recovery

Tighter recovery range with co-eluting ISTD

Method context: UPLC-MS/MS vs HPLC-MS/MS

LOQ / LOD
Class-level
1 nmol/mL / 0.1 nmol/mL

Supports quantification of endogenous levels

HPLC-MS/MS, plasma matrix

Dual Purity
Head-to-head
Isotopic ≥98 atom % D + Chemical ≥99%
Unlabeled: Chemical purity only (e.g., ≥98%)

Critical ISTD procurement specification

Supplier certification; data to verify

Method Validation Bioanalysis UPLC-MS/MS

LOQ and Analytical Sensitivity Comparison

An HPLC-MS/MS method validated for the simultaneous quantification of L-carnitine, acetyl-L-carnitine, and their deuterated analogs (including D3-ALC) reported a limit of quantitation (LOQ) of 1 nmol/mL for acetyl-L-carnitine and D3-ALC, and a limit of detection (LOD) of 0.1 nmol/mL [1]. This sensitivity is sufficient for quantifying endogenous acetyl-L-carnitine levels in human plasma, which typically range from 1–10 nmol/mL. While alternative non-isotopic methods may achieve comparable sensitivity, they lack the inherent accuracy of isotope dilution due to differential matrix effects [2]. The use of Acetyl-d3 L-Carnitine Hydrochloride as an internal standard enables accurate quantification at these low endogenous concentrations, which is essential for detecting subtle metabolic alterations in disease states.

LOQ / LOD
Class-level
1 nmol/mL / 0.1 nmol/mL

Supports quantification of endogenous levels

HPLC-MS/MS, plasma matrix

Analytical Sensitivity LOQ LC-MS/MS

Isotopic and Chemical Purity Specifications

Commercial lots of Acetyl-d3 L-Carnitine Hydrochloride are certified to meet stringent dual purity specifications: isotopic enrichment of ≥98 atom % D and chemical purity of ≥99% (CP) as determined by combustion analysis and HPLC . In comparison, unlabeled acetyl-L-carnitine hydrochloride is typically specified only for chemical purity (e.g., ≥98% or ≥99%), lacking the isotopic enrichment requirement essential for MS internal standard applications . The residual unlabeled material (<2%) in the d3-labeled product is quantified and documented in lot-specific Certificates of Analysis, allowing researchers to account for any potential contribution to the analyte signal during method validation . This level of characterization and batch-to-batch consistency is absent in generic, unlabeled alternatives, making the d3-labeled compound the only appropriate choice for validated quantitative bioanalytical assays.

Dual Purity
Head-to-head
Isotopic ≥98 atom % D + Chemical ≥99%
Unlabeled: Chemical purity only (e.g., ≥98%)

Critical ISTD procurement specification

Supplier certification; data to verify

Quality Control Procurement Specifications Stable Isotopes

Applications of Acetyl-d3 L-Carnitine HCl


Clinical Metabolomics and Biomarker Validation

Acetyl-d3 L-Carnitine Hydrochloride is the preferred internal standard for quantifying endogenous acetyl-L-carnitine in human serum or plasma in clinical metabolomics studies, such as those investigating depression biomarkers [1]. Its use enables accurate measurement of circulating acetyl-L-carnitine levels with recoveries exceeding 91% and CVs below 10%, as validated in UPLC-MS/MS methods [1]. This precision is essential for detecting disease-associated alterations in acylcarnitine profiles and for validating candidate biomarkers in large patient cohorts.

Pharmaceutical Bioanalysis and Pharmacokinetics

In drug development programs involving levocarnitine or acetyl-L-carnitine formulations, Acetyl-d3 L-Carnitine Hydrochloride serves as a stable isotope-labeled internal standard for quantifying drug levels in plasma during pharmacokinetic and toxicokinetic studies [2]. The validated HPLC-MS/MS method using this internal standard achieves an LOQ of 1 nmol/mL for acetyl-L-carnitine, sufficient for monitoring therapeutic concentrations [2]. The compound is also suitable for Abbreviated New Drug Application (ANDA) method validation and quality control release testing .

Mitochondrial Metabolism and Flux Analysis

Acetyl-d3 L-Carnitine Hydrochloride is employed as a tracer and internal standard in studies of mitochondrial fatty acid oxidation and acetyl-CoA buffering [3]. In isotope tracing experiments using MALDI-MS imaging, deuterium-labeled carnitine (d3-carnitine) has been used to visualize carnitine uptake and acetylation in skeletal muscle during contraction [3]. The d3-labeled acetyl-L-carnitine standard enables accurate quantification of newly synthesized acetylcarnitine pools, distinguishing them from pre-existing endogenous stores.

Newborn Screening and Metabolic Disorder Diagnosis

Deuterium-labeled acylcarnitines, including acetyl-d3 carnitine, are essential internal standards in clinical MS/MS methods for newborn screening of fatty acid oxidation disorders and organic acidemias [4]. These methods rely on isotope dilution to accurately quantify a panel of acylcarnitines from dried blood spots, with within- and between-run CVs typically below 15% when deuterated internal standards are used [4]. The use of acetyl-d3 carnitine specifically enables the precise measurement of C2-carnitine levels, which are diagnostically informative for multiple metabolic conditions.

Application
Selection Property
Validation Focus
Endogenous acetyl-L-carnitine quantification in research metabolomics
Co-eluting SIL-IS for matrix-effect correction
Recovery and precision in human plasma research matrices
Plasma concentration monitoring in drug formulation studies
Isotope dilution accuracy at low LOQ
Method transfer and LOQ validation context
Mitochondrial acetyl-CoA flux analysis
Deuterium tracer for metabolic labeling
Distinguishes newly synthesized acetylcarnitine pools
Acylcarnitine panel profiling in metabolic research
Isotope dilution for multi-analyte accuracy
Precision across acylcarnitine panel in research matrices

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